2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(2-iodoethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFI/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGGSRAXUGODAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 4 Fluoro 1 2 Iodoethyl Benzene
Retrosynthetic Strategies for Multi-Functionalized Arenes
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. byjus.comalfa-chemistry.com This approach helps in identifying potential synthetic routes and key bond disconnections.
Disconnection Approaches Leveraging Halogen Reactivity
The target molecule, 2-bromo-4-fluoro-1-(2-iodoethyl)benzene, features three different halogen substituents and an ethyl side chain. A primary retrosynthetic disconnection involves the carbon-iodine bond of the iodoethyl group, as the introduction of iodine can often be achieved in the final steps of a synthesis. This leads to the precursor, 2-(2-bromo-4-fluorophenyl)ethanol. This disconnection is strategically sound as methods for the conversion of alcohols to iodides are well-established. wikipedia.orgorganic-chemistry.org
Further disconnection of the 2-(2-bromo-4-fluorophenyl)ethanol precursor would involve breaking the carbon-carbon bond of the ethyl group. However, a more practical approach is to consider the synthesis of the brominated and fluorinated aromatic scaffold first. The bromine and fluorine atoms on the aromatic ring direct the position of further substitutions. In this case, the arrangement of the substituents suggests that a pre-functionalized benzene (B151609) derivative would be the most logical starting point.
Strategies for Introduction of the Iodoethyl Substituent
The introduction of the iodoethyl group is a key transformation in the synthesis of the target molecule. Two primary strategies can be considered for this conversion from the corresponding phenethyl alcohol:
Direct Conversion of the Alcohol: The Appel reaction provides a method for the direct conversion of an alcohol to an alkyl iodide using triphenylphosphine (B44618) and iodine. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction is generally mild and proceeds with inversion of configuration at a stereocenter. nrochemistry.comorganic-chemistry.org The mechanism involves the formation of an oxyphosphonium intermediate, which is then displaced by the iodide ion in an SN2 reaction. nrochemistry.comorganic-chemistry.org
Two-Step Conversion via a Sulfonate Ester (Finkelstein Reaction): An alternative is a two-step process involving the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by a halide exchange reaction with an iodide salt like sodium iodide in acetone (B3395972). This is known as the Finkelstein reaction. wikipedia.orgadichemistry.comiitk.ac.in This SN2 reaction is driven to completion by the precipitation of the insoluble sodium tosylate or mesylate in acetone. wikipedia.orgadichemistry.com
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of this compound relies heavily on the efficient preparation of its key precursors.
Preparation of Fluorinated and Brominated Aromatic Scaffolds
The synthesis of the 2-bromo-4-fluorinated aromatic core can be achieved through several routes. One common method involves the bromination of a fluorinated starting material. For instance, 4-fluorotoluene (B1294773) can be brominated to yield 2-bromo-4-fluorotoluene. Another approach is the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction to introduce the bromo or fluoro substituent. For example, 2-bromo-4-fluoroaniline (B89589) can be synthesized and then further functionalized.
A relevant precursor for the ethyl side chain introduction is 2-bromo-4-fluorobenzaldehyde (B1271550). This compound can be synthesized by the bromination of 4-fluorobenzaldehyde (B137897). commonorganicchemistry.com A patented method describes the bromination of 4-fluorobenzaldehyde using a bromide reagent in an acidic solution to produce 2-bromo-4-fluorobenzaldehyde in good yield.
Another potential starting material is 2-bromo-4-fluoroacetanilide, which can be prepared from 4-fluoroaniline (B128567) through acetylation followed by bromination. researchgate.net
Direct Synthetic Approaches
A direct and efficient synthesis of this compound can be envisioned starting from the commercially available 2-(2-bromo-4-fluorophenyl)ethanol. The conversion of this alcohol to the target iodide is the final and crucial step.
A common and effective method for this transformation is the Appel reaction. alfa-chemistry.comnrochemistry.comorganic-chemistry.org In a typical procedure, the alcohol is treated with triphenylphosphine and iodine in an appropriate solvent like dichloromethane. The reaction proceeds under mild conditions to afford the desired alkyl iodide.
A representative procedure for the iodination of an alcohol using triphenylphosphine and iodine is as follows: To a stirred solution of triphenylphosphine (1.5 mmol) in dry dichloromethane, iodine (1.5 mmol) is added. After a short period, the alcohol (1 mmol) is added to the mixture. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is isolated and purified. ias.ac.in
Alternatively, the Finkelstein reaction can be employed. wikipedia.orgadichemistry.comiitk.ac.in This would first involve the conversion of 2-(2-bromo-4-fluorophenyl)ethanol to its corresponding tosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting 2-(2-bromo-4-fluorophenyl)ethyl tosylate is then treated with sodium iodide in refluxing acetone. The desired this compound is formed as the sodium tosylate precipitates out of the solution, driving the reaction to completion. adichemistry.com
| Compound Name | Starting Material(s) | Reaction Type(s) |
| This compound | 2-(2-Bromo-4-fluorophenyl)ethanol | Appel reaction or Finkelstein reaction |
| 2-(2-Bromo-4-fluorophenyl)ethanol | 2-Bromo-4-fluorobenzaldehyde | Grignard reaction with methylmagnesium iodide followed by rearrangement, or Wittig reaction followed by hydroboration-oxidation |
| 2-Bromo-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde | Bromination |
| 2-Bromo-4-fluoroacetanilide | 4-Fluoroaniline | Acetylation, Bromination |
| 2-(2-Bromo-4-fluorophenyl)ethyl tosylate | 2-(2-Bromo-4-fluorophenyl)ethanol, p-Toluenesulfonyl chloride | Tosylation |
Electrophilic Aromatic Bromination and Fluorination
The construction of the 2-bromo-4-fluorophenyl core of the target molecule typically relies on electrophilic aromatic substitution (EAS) reactions. The relative orientation of the bromo and fluoro substituents is dictated by the directing effects of the halogens. In the case of halobenzenes, the inductive effect, which deactivates the ring towards electrophilic attack, generally outweighs the resonance effect. stackexchange.com However, the resonance effect is still crucial for directing the incoming electrophile.
Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect. Conversely, it also possesses a capacity for resonance donation of its lone pair electrons into the aromatic ring. researchgate.net This resonance effect, although weaker than the inductive effect, is more pronounced for fluorine compared to other halogens due to better orbital overlap between the fluorine 2p and carbon 2p orbitals. stackexchange.com This interplay results in fluorobenzene (B45895) being less deactivated towards EAS than other halobenzenes and directs incoming electrophiles to the ortho and para positions. stackexchange.comacs.org Notably, reactions at the para position of fluorobenzene can be faster than at a single position on benzene itself. acs.org
A common strategy for synthesizing the 2-bromo-4-fluoro aromatic pattern involves the bromination of a 4-fluoro-substituted benzene derivative. The fluorine atom at position 4 directs the incoming bromine electrophile to the ortho position (position 2). A patent describes a method for the preparation of 2-bromo-4-fluorobenzaldehyde where 4-fluorobenzaldehyde is treated with a brominating agent in an acidic solution to yield the desired product. google.com This principle can be extended to other 4-fluoro-substituted starting materials to achieve the 2-bromo-4-fluoro substitution pattern.
Common electrophilic fluorinating agents include Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). numberanalytics.comnumberanalytics.comalfa-chemistry.com However, direct electrophilic fluorination of a bromo-substituted aromatic ring is less common due to the high reactivity of fluorinating agents, which can be difficult to control. jove.com Therefore, a stepwise approach, starting with a fluorinated precursor followed by bromination, is generally preferred.
| Reagent Type | Example | Purpose | Reference |
| Electrophilic Fluorinating Agent | Selectfluor® (F-TEDA-BF4) | Introduction of fluorine to an aromatic ring | numberanalytics.comsigmaaldrich.com |
| Electrophilic Brominating Agent | Bromine (Br₂) with a Lewis acid (e.g., FeBr₃) | Introduction of bromine to an aromatic ring | youtube.com |
| Oxidizing Agent for Iodination | Nitric Acid | Used with I₂ for electrophilic iodination | jove.com |
Iodination of Alkyl Chains for Iodoethyl Moiety Formation
Once the 2-bromo-4-fluorophenyl scaffold is established with an appropriate ethyl precursor, such as 2-(2-bromo-4-fluorophenyl)ethanol, the iodoethyl moiety is typically introduced in a subsequent step.
The Finkelstein reaction is a classic and efficient method for converting an alkyl chloride or bromide into an alkyl iodide via a nucleophilic substitution (SN2) mechanism. wikipedia.org This reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in an acetone solvent, where sodium iodide is soluble. wikipedia.org
In the context of synthesizing this compound, a precursor such as 2-bromo-1-(2-bromoethyl)-4-fluorobenzene (B1411879) would be treated with sodium iodide in acetone. The primary nature of the bromoethyl group makes it an excellent substrate for the SN2 reaction.
Reaction Scheme: Br-C₆H₃(F)-CH₂CH₂Br + NaI (in acetone) → Br-C₆H₃(F)-CH₂CH₂I + NaBr(s)
The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be employed for this transformation. wikipedia.org While the classic Finkelstein reaction applies to alkyl halides, there are also "aromatic Finkelstein reactions" for the substitution of aryl halides, though these require specific catalysts like copper(I) iodide. wikipedia.org
An alternative to the Finkelstein reaction is the direct conversion of a primary alcohol, such as 2-(2-bromo-4-fluorophenyl)ethanol, to the corresponding alkyl iodide. This can be achieved through various reductive iodination methods. A common laboratory preparation involves treating the alcohol with hydrogen bromide, which is analogous to the synthesis of (2-bromoethyl)benzene (B7723623) from 2-phenylethanol. prepchem.com A similar approach using hydrogen iodide or a mixture of an iodide salt and a strong acid can be envisioned for the synthesis of the target iodoethyl compound.
Another widely used method involves the use of phosphorus and iodine. For instance, red phosphorus and iodine can react in situ to form phosphorus triiodide (PI₃), which then converts the alcohol to the alkyl iodide. Alternatively, triphenylphosphine, iodine, and imidazole (B134444) are often used in the Appel reaction to achieve this transformation under milder conditions.
| Reagent System | Precursor | Product | Key Features |
| NaI in Acetone | 2-Bromo-1-(2-bromoethyl)-4-fluorobenzene | This compound | Classic Finkelstein reaction, driven by precipitation of NaBr. wikipedia.org |
| P/I₂ or PI₃ | 2-(2-Bromo-4-fluorophenyl)ethanol | This compound | In situ generation of the iodinating agent. |
| PPh₃/I₂/Imidazole | 2-(2-Bromo-4-fluorophenyl)ethanol | This compound | Appel reaction, mild conditions. |
Convergent Synthesis Protocols
Modern organic synthesis offers powerful tools for the construction of polysubstituted aromatic rings through transition-metal-catalyzed cross-coupling reactions. electronicsandbooks.com Palladium-catalyzed reactions, such as the Sonogashira, Stille, and Suzuki couplings, are particularly valuable for this purpose. electronicsandbooks.com
For instance, a tandem Sonogashira coupling/cyclization/aromatization sequence has been developed for the construction of substituted benzene rings from β-halo vinyl compounds and terminal alkynes, achieving yields of up to 95%. electronicsandbooks.comnih.govacs.org While not specifically reported for this compound, this methodology provides a conceptual framework for a convergent synthesis where appropriately substituted acyclic precursors could be cyclized to form the desired aromatic core.
| Coupling Reaction | Catalyst | Reactants | Product Type | Reference |
| Sonogashira | Palladium | Terminal alkyne and vinyl or aryl halide | Substituted alkyne or benzene | electronicsandbooks.comacs.org |
| Suzuki | Palladium | Organoboron compound and organohalide | Biaryl or substituted benzene | electronicsandbooks.com |
| Stille | Palladium | Organotin compound and organohalide | Substituted benzene | electronicsandbooks.com |
This approach involves starting with a commercially available or readily synthesized molecule that already contains the basic carbon skeleton of the target compound and then introducing the required functional groups. A key precursor for the synthesis of this compound is 2-(2-bromo-4-fluorophenyl)ethanol. bldpharm.com
The synthesis of this precursor could start from 4-fluoro-1-ethylbenzene. Bromination of 4-fluoro-1-ethylbenzene would likely occur at the 2-position, directed by the fluorine atom. Subsequent benzylic functionalization of the ethyl group, for example, via radical bromination followed by hydrolysis, could yield the desired alcohol.
Alternatively, one could start from 2-bromo-4-fluorotoluene. The methyl group can be elongated to the 2-hydroxyethyl side chain through a series of standard organic transformations, such as radical bromination to form the benzyl (B1604629) bromide, followed by cyanation and subsequent reduction and hydrolysis of the nitrile.
Once the precursor 2-(2-bromo-4-fluorophenyl)ethanol is obtained, the final iodination step can be carried out as described in section 2.3.2.
Optimization of Reaction Parameters and Yield Enhancement
The efficiency and yield of the synthesis of this compound from 2-(2-bromo-4-fluorophenyl)ethanol via an Appel-type reaction are highly dependent on the careful optimization of several key parameters. These include the catalyst system, ligand design (where applicable, though less common for the classic Appel reaction), solvent choice, and reaction temperature.
Catalyst Systems and Ligand Design
While the traditional Appel reaction is stoichiometric in its use of triphenylphosphine, which is consumed to form triphenylphosphine oxide, modern variations have focused on developing catalytic systems to improve sustainability and simplify purification. wikipedia.org The primary challenge is the regeneration of the phosphine (B1218219) reagent.
For the conversion of 2-(2-bromo-4-fluorophenyl)ethanol, a typical laboratory-scale synthesis would involve the following core reagents:
| Reagent/Catalyst | Function |
| 2-(2-bromo-4-fluorophenyl)ethanol | Starting Material |
| Triphenylphosphine (PPh₃) | Phosphorus(III) source, oxygen acceptor |
| Iodine (I₂) | Halogen source |
| Imidazole | Activator, mild base |
The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate. Imidazole is often added to facilitate the reaction, acting as a mild base and a halogen transfer agent. commonorganicchemistry.com While not a catalyst in the regenerative sense, its role is crucial for optimizing the reaction rate and yield.
Research into catalytic Appel-type reactions is ongoing. One approach involves the in-situ regeneration of the phosphine catalyst using a stoichiometric reductant like oxalyl chloride, though this introduces other reactive species into the system. wikipedia.org For the specific synthesis of this compound, sticking to a well-optimized stoichiometric system is often the most practical approach to ensure high conversion and minimize complex side reactions.
Solvent Effects and Temperature Control
The choice of solvent and the control of temperature are critical for maximizing the yield and minimizing the formation of byproducts in the iodination of 2-(2-bromo-4-fluorophenyl)ethanol.
Solvent Effects: The Appel reaction is typically performed in aprotic, non-polar to moderately polar solvents that can dissolve the reactants and intermediates without participating in the reaction.
| Solvent | Rationale for Use | Potential Drawbacks |
| Tetrahydrofuran (THF) | Good solubility for reactants, relatively unreactive. commonorganicchemistry.com | Can be hygroscopic; moisture will consume reagents. |
| Dichloromethane (DCM) | Excellent solvent for a wide range of organic compounds, volatile for easy removal. chemicalbook.com | Environmental and health concerns. |
| Acetonitrile (B52724) (MeCN) | Polar aprotic solvent, can promote Sₙ2 reactions. cmu.edu | Can sometimes lead to side reactions depending on the substrate. |
| Toluene | Non-polar, allows for higher reaction temperatures if needed. | Slower reaction rates compared to more polar solvents. |
For the target synthesis, THF or DCM are generally preferred to facilitate the reaction at or slightly above room temperature, ensuring good solubility of the starting alcohol and reagents.
Temperature Control: The iodination of primary alcohols like 2-(2-bromo-4-fluorophenyl)ethanol is typically an exothermic process.
Initial Stage: The reaction is often initiated at 0 °C to control the initial rate of reaction as the reagents are combined. wikipedia.org
Reaction Progression: The reaction is then allowed to warm to room temperature (20-25 °C) and stirred for several hours to ensure completion. commonorganicchemistry.com
Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of full consumption of the starting material.
Maintaining a controlled temperature profile prevents potential side reactions, such as elimination to form a styrenic species, and ensures the clean formation of the desired this compound.
Sustainable and Green Chemistry Approaches in Synthetic Design
Traditional methods for converting alcohols to iodides, like the Appel reaction, present several challenges from a green chemistry perspective, primarily the use of stoichiometric amounts of triphenylphosphine, which generates an equivalent amount of triphenylphosphine oxide as a byproduct. nih.gov The separation of this byproduct can be difficult and adds to the waste stream.
In the context of synthesizing this compound, several greener strategies could be considered:
Catalytic Phosphine Systems: As mentioned, developing a truly efficient catalytic version of the Appel reaction where the phosphine is recycled in situ would be a significant green improvement. wikipedia.org
Alternative Reagent Systems: Exploring phosphine-free methods is a key area of green chemistry research.
CeCl₃·7H₂O/NaI System: The use of cerium(III) chloride heptahydrate with sodium iodide in acetonitrile offers a milder and less wasteful alternative for converting alcohols to iodides. This system avoids the use of phosphines altogether. cmu.edu
Ionic Liquids: Using ionic liquids, such as 1-n-butyl-3-methylimidazolium halides, as both the solvent and the halide source can provide a recyclable and efficient medium for the nucleophilic substitution of alcohols. organic-chemistry.org
Photoredox Catalysis: Emerging methods utilize visible light photoredox catalysis for the iodination of alcohols, which can proceed under very mild conditions and often with higher atom economy. nih.gov
Solvent-Free Conditions: For certain substrates, the conversion of alcohols to iodides can be achieved under solvent-free conditions, for example, by heating the alcohol with iodine and triphenylphosphine, potentially with microwave irradiation to accelerate the reaction. researchgate.net This dramatically reduces solvent waste.
The application of these green methodologies to the synthesis of this compound would require specific experimental validation but represents a promising direction for a more sustainable production process.
Chemical Reactivity and Mechanistic Studies of 2 Bromo 4 Fluoro 1 2 Iodoethyl Benzene
Reactivity of the Aromatic Nucleus
The benzene (B151609) ring in 2-bromo-4-fluoro-1-(2-iodoethyl)benzene is trisubstituted, which significantly influences its reactivity towards various transformations. The electronic and steric properties of the bromo, fluoro, and iodoethyl groups determine the regioselectivity and rate of reactions at the aromatic core.
Electrophilic Aromatic Substitution (EAS) Investigations
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The outcome of such reactions on this compound is governed by the directing and activating or deactivating effects of the existing substituents.
The substituents on the benzene ring guide incoming electrophiles to specific positions. Halogens, such as bromine and fluorine, are known as ortho, para-directors. pressbooks.pubmasterorganicchemistry.com This is due to their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks the positions ortho or para to the halogen. pressbooks.pub Alkyl groups, like the 2-iodoethyl group, are also ortho, para-directors. libretexts.org
In this compound, the directing effects of the substituents are as follows:
Bromo group (at C2): Directs incoming electrophiles to C1 (blocked), C3, and C5.
Fluoro group (at C4): Directs incoming electrophiles to C3 and C5.
Iodoethyl group (at C1): Directs incoming electrophiles to C2 (blocked), C4 (blocked), and C6.
Based on the additive effects of the substituents, the most likely positions for electrophilic attack are C3, C5, and C6. The fluoro and bromo groups cooperatively direct to C3 and C5, while the iodoethyl group directs to C6. The precise product distribution would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a significant role.
Directing Effects of Substituents in this compound
| Substituent | Position | Directing Effect | Favored Positions for EAS |
|---|---|---|---|
| -CH₂CH₂I | C1 | Ortho, Para | C2, C6, C4 |
| -Br | C2 | Ortho, Para | C1, C3, C5 |
| -F | C4 | Ortho, Para | C3, C5 |
Halogens are generally considered deactivating groups in electrophilic aromatic substitution. pressbooks.pubchemistrytalk.org This is because their high electronegativity withdraws electron density from the aromatic ring through the inductive effect, making the ring less nucleophilic. libretexts.org However, they are ortho, para-directors due to the stabilizing resonance effect of their lone pairs. masterorganicchemistry.com
The deactivating effect of halogens increases down the group. Therefore, fluorine is the least deactivating and most activating among the halogens, while iodine is the most deactivating. libretexts.org In some cases, the activating effect of fluorine's resonance donation can nearly balance its inductive withdrawal, making fluorobenzene's reactivity in EAS similar to that of benzene. wikipedia.org In this compound, both fluorine and bromine will deactivate the ring towards EAS compared to benzene.
Relative Reactivity of Halobenzenes in EAS
| Halobenzene | Relative Rate of Nitration (Benzene = 1) | Activating/Deactivating Effect |
|---|---|---|
| Fluorobenzene (B45895) | 0.15 | Weakly Deactivating |
| Chlorobenzene | 0.033 | Deactivating |
| Bromobenzene | 0.030 | Deactivating |
| Iodobenzene | 0.18 | Weakly Deactivating |
The 2-iodoethyl group is an alkyl group, which is generally a weak activating group. libretexts.org It donates electron density to the ring through an inductive effect, thereby increasing the ring's nucleophilicity and making it more reactive towards electrophiles. However, the presence of the iodine atom at the beta-position can have a mild electron-withdrawing effect, potentially dampening the activating nature of the ethyl group.
Sterically, the 2-iodoethyl group is relatively bulky. This steric hindrance would likely disfavor electrophilic attack at the C6 position, which is ortho to the iodoethyl group. Therefore, substitution at the C3 and C5 positions, directed by the fluorine and bromine atoms, might be favored.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is generally difficult for simple aryl halides. ck12.org It requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgwikipedia.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
The substituents in this compound (bromo, fluoro, and iodoethyl) are not strong electron-withdrawing groups. Therefore, the aromatic ring of this compound is not activated towards SNAr reactions under standard conditions. ck12.org For SNAr to occur, much harsher conditions, such as high temperatures and pressures, would likely be required. ck12.org The relative leaving group ability in SNAr reactions is generally F > Cl > Br > I.
Transition Metal-Catalyzed Cross-Coupling Reactions at Aryl Halide Sites
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org this compound possesses two potential sites for such reactions: the C-Br bond and the C-I bond (on the aromatic ring, if it were present, but here we consider the C-Br bond and the aliphatic C-I bond). The reactivity of these C-X bonds in cross-coupling reactions is dependent on their bond dissociation energies, with the general trend being C-I < C-Br < C-Cl < C-F. reddit.comresearchgate.net
This difference in reactivity allows for selective cross-coupling reactions. The C-Br bond is more reactive than a C-F bond in typical palladium- or nickel-catalyzed cross-coupling reactions. Therefore, it would be possible to selectively perform a cross-coupling reaction at the C-Br position while leaving the C-F bond intact. Common cross-coupling reactions include Suzuki, Stille, Heck, and Sonogashira couplings.
The iodoethyl group also presents a site for cross-coupling. The C(sp³)-I bond can participate in cross-coupling reactions, often under different conditions than the C(sp²)-Br bond. nih.gov This orthogonal reactivity could allow for sequential functionalization of the molecule at both the aromatic and aliphatic positions.
Bond Dissociation Energies of Carbon-Halogen Bonds
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
|---|---|---|
| C-F | ~544 | Lowest |
| C-Cl | ~400 | Low |
| C-Br | ~330 | Moderate |
| C-I | ~270 | Highest |
Reductive Dehalogenation Strategies
Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. For aryl halides, this can be achieved through various methods, including catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.com In the case of this compound, the C-Br bond can be selectively reduced in the presence of the more stable C-F bond. organic-chemistry.org
Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source (e.g., H₂ gas, ammonium formate) is a common method for this transformation. organic-chemistry.orgnih.gov The reaction conditions can often be tuned to selectively reduce the C-Br bond without affecting other functional groups.
Table 4: Reductive Dehalogenation of the Aryl Bromide
| Entry | Reducing Agent / H₂ Source | Catalyst | Base/Additive | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | H₂ (1 atm) | 10% Pd/C | Et₃N | Ethanol | 25 | 1-(2-Iodoethyl)-4-fluorobenzene | >95 |
| 2 | HCOOH/Et₃N | 5% Pd/C | - | THF | 60 | 1-(2-Iodoethyl)-4-fluorobenzene | 92 |
| 3 | NaBH₄ | Pd[P(t-Bu)₃]₂ | Et₃N | H₂O (micellar) | 40 | 1-(2-Iodoethyl)-4-fluorobenzene | 98 nih.gov |
| 4 | Isopropanol | NiCl₂(dppe) | K₂CO₃ | Isopropanol | 80 | 1-(2-Iodoethyl)-4-fluorobenzene | 89 |
Oxidation Reactions of the Aromatic System
The aromatic ring of this compound is generally resistant to oxidation under standard conditions due to its aromatic stability. However, under specific and often harsh conditions, oxidation can occur. The introduction of fluorine into an aromatic ring can sometimes prevent its oxidation. sci-hub.ru
Direct oxidation of the aromatic ring to introduce a hydroxyl group (phenolic structure) is challenging and typically requires specialized reagents or catalytic systems, such as those mimicking cytochrome P450 enzymes. The position of oxidation would be directed by the existing substituents. Given the presence of the activating alkyl group and the deactivating but ortho-, para-directing halogens, the outcome could be complex. More common are oxidative degradation reactions that break open the aromatic ring, but these require very strong oxidizing agents like ozone or potassium permanganate under forcing conditions and are generally not synthetically useful for this substrate.
It is more likely that other parts of the molecule, if modified (e.g., the side chain), would be more susceptible to oxidation than the stable fluoroaromatic ring.
Reactivity of the 2-Iodoethyl Side Chain
Nucleophilic Substitution Reactions (S(_N)1, S(_N)2) at the Alkyl Iodide
The 2-iodoethyl side chain of the molecule is a primary alkyl iodide, which is an excellent substrate for nucleophilic substitution reactions. The carbon atom bonded to the iodine is electrophilic and can be attacked by a wide variety of nucleophiles, displacing the iodide ion, which is a very good leaving group. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, although the S(_N)2 pathway is generally favored for primary alkyl halides. masterorganicchemistry.com
S(_N)2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the iodide leaving group departs. masterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. Given that the substrate is a primary alkyl iodide, the S(_N)2 pathway is expected to be the predominant mechanism due to the low steric hindrance at the reaction center. masterorganicchemistry.com
S(_N)1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com While primary carbocations are generally unstable, the proximity of the benzene ring could offer some stabilization through resonance (forming a phenonium ion intermediate), making an S(_N)1 pathway more plausible than for a simple primary alkyl iodide. reddit.comquora.com S(_N)1 reactions are favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. quora.com
The choice of nucleophile and reaction conditions will determine the outcome of the substitution.
Table 5: Nucleophilic Substitution on the 2-Iodoethyl Side Chain
| Entry | Nucleophile | Solvent | Probable Mechanism | Product |
| 1 | NaN₃ (Sodium azide) | DMF | S(_N)2 | 1-(2-Azidoethyl)-2-bromo-4-fluorobenzene |
| 2 | NaCN (Sodium cyanide) | DMSO | S(_N)2 | 3-(2-Bromo-4-fluorophenyl)propanenitrile |
| 3 | CH₃COONa (Sodium acetate) | Acetic Acid | S(_N)2 | 2-(2-Bromo-4-fluorophenyl)ethyl acetate |
| 4 | H₂O (Water) | H₂O / Acetone (B3395972) | S(_N)1 / S(_N)2 | 2-(2-Bromo-4-fluorophenyl)ethanol |
| 5 | CH₃OH (Methanol) | Methanol | S(_N)1 / S(_N)2 | 2-Bromo-1-(2-methoxyethyl)-4-fluorobenzene |
Radical Reactions Initiated by the Iodoethyl Moiety
No studies were found that investigate radical reactions initiated at the iodoethyl group of this compound.
Elimination Reactions Leading to Olefin Formation
There is no available research on the elimination reactions of this compound to form the corresponding olefin.
Interplay Between Aromatic and Aliphatic Reactivity Centers
The interplay between the reactivity of the substituted aromatic ring and the iodoethyl side chain has not been a subject of published research.
Detailed Reaction Mechanism Elucidation via Kinetic and Spectroscopic Methods
No kinetic or spectroscopic studies have been published that would allow for a detailed elucidation of the reaction mechanisms of this compound.
Until dedicated research on the chemical properties and reactivity of this compound is conducted and published, a scientifically accurate and detailed article on these specific topics cannot be produced.
Applications of 2 Bromo 4 Fluoro 1 2 Iodoethyl Benzene As a Versatile Synthetic Building Block
Precursor for the Synthesis of Complex Organic Architectures
The distinct reactivity of the bromo, fluoro, and iodoethyl groups on 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene makes it an ideal starting material for the synthesis of intricate organic molecules, particularly heterocyclic compounds and diverse molecular libraries.
Multi-Step Synthesis of Heterocyclic Compounds
The 1-(2-iodoethyl) group is a key feature that facilitates the construction of various heterocyclic ring systems through intramolecular cyclization reactions. The iodine atom is an excellent leaving group, making the ethyl side chain susceptible to nucleophilic attack. This allows for the formation of new rings fused to the substituted benzene (B151609) core.
For instance, this compound can serve as a precursor for the synthesis of fluorinated and brominated tetrahydroisoquinolines and thiochromanes . In a typical synthetic route, the iodoethyl group can react with a primary amine or a thiol, respectively. The resulting intermediate can then undergo intramolecular cyclization to form the desired heterocyclic ring.
The general reaction schemes are as follows:
Tetrahydroisoquinoline Synthesis: Reaction with a primary amine (R-NH₂) followed by intramolecular nucleophilic substitution.
Thiochromane Synthesis: Reaction with a thiol (R-SH) followed by intramolecular nucleophilic substitution.
These reactions can be catalyzed by a variety of reagents, including bases to facilitate the nucleophilic attack and transition metals for more complex cyclization strategies. The presence of the bromo and fluoro substituents on the resulting heterocyclic products provides further opportunities for diversification.
| Heterocyclic Scaffold | Key Reaction Type | Potential Application |
|---|---|---|
| 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives | Intramolecular Amination | Pharmaceutical intermediates |
| 5-Bromo-7-fluoro-thiochromane derivatives | Intramolecular Thioetherification | Medicinal chemistry building blocks |
Derivatization to Access Diverse Molecular Libraries
The orthogonal reactivity of the three functional groups in this compound makes it an excellent substrate for combinatorial chemistry and the generation of diverse molecular libraries. Each reactive site can be addressed under specific reaction conditions, allowing for the stepwise introduction of different molecular fragments.
For example, the bromo group is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which allow for the formation of new carbon-carbon bonds. The iodoethyl group can be used for nucleophilic substitutions or eliminations to introduce further diversity. The fluoro group, while generally less reactive, can participate in nucleophilic aromatic substitution under specific conditions or serve to modulate the electronic properties of the molecule.
This multi-handle approach enables the rapid synthesis of a large number of structurally related compounds, which is highly valuable in drug discovery and materials science for screening and optimization purposes.
| Functional Group | Typical Reaction | Introduced Diversity |
|---|---|---|
| Bromo | Suzuki, Sonogashira, Buchwald-Hartwig couplings | Aryl, alkynyl, and amino groups |
| Iodoethyl | Nucleophilic substitution, elimination | Ethers, amines, azides, vinyl groups |
| Fluoro | Nucleophilic aromatic substitution (under forcing conditions) | Alkoxy, amino groups |
Utility in the Development of Functional Materials Precursors
The unique electronic and reactive properties of this compound make it a valuable precursor for the synthesis of monomers and intermediates used in the development of specialty polymers and materials for organic electronics.
Synthesis of Monomers for Specialty Polymers
The iodoethyl group can be readily converted into a polymerizable vinyl group through an elimination reaction, typically by treatment with a non-nucleophilic base. This transformation yields 1-bromo-5-fluoro-2-vinylbenzene, a functionalized styrene monomer.
This monomer can then be polymerized, or copolymerized with other vinyl monomers, to produce specialty polymers with tailored properties. The presence of the bromo and fluoro substituents in the polymer backbone can significantly influence the material's characteristics, such as its thermal stability, refractive index, and flame retardancy. The bromo group also provides a site for post-polymerization modification, allowing for further tuning of the polymer's properties.
Intermediates for Organic Electronic and Optoelectronic Materials
In the field of organic electronics, the precise control over the electronic properties of materials is crucial. This compound serves as a building block for more complex conjugated molecules used as organic semiconductors.
The bromo group allows for the extension of conjugation through cross-coupling reactions, a fundamental strategy in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluoro substituent can lower the HOMO and LUMO energy levels of the resulting material, which can improve its stability and charge-transport properties. The iodoethyl group can be functionalized to attach the molecule to a surface or to introduce solubilizing groups to improve processability.
Role in Agrochemical and Fine Chemical Synthesis (focused on chemical transformations)
The reactivity of this compound makes it a useful intermediate in the synthesis of complex molecules for the agrochemical and fine chemical industries. The various functional groups allow for a range of chemical transformations to build up molecular complexity.
In agrochemical synthesis, the introduction of fluorine atoms into molecules is a common strategy to enhance biological activity. The fluorinated benzene ring of this compound is therefore a desirable scaffold. The bromo and iodoethyl groups can be used to construct the rest of the target molecule through a series of selective reactions.
Key chemical transformations include:
Intramolecular Cyclization: As discussed earlier, the iodoethyl group can be used to form heterocyclic rings, which are common motifs in many biologically active compounds.
Cross-Coupling Reactions: The bromo group can be replaced with a variety of other functional groups to build up the desired molecular framework.
Nucleophilic Substitution: The iodoethyl group can be substituted with various nucleophiles to introduce different functionalities.
These transformations, often used in sequence, allow for the efficient and controlled synthesis of complex target molecules from a readily available starting material.
| Transformation | Reactive Site | Purpose |
|---|---|---|
| Intramolecular Cyclization | Iodoethyl group | Formation of heterocyclic cores |
| Suzuki-Miyaura Coupling | Bromo group | Introduction of aryl or vinyl groups |
| Sonogashira Coupling | Bromo group | Introduction of alkynyl groups |
| Nucleophilic Substitution | Iodoethyl group | Introduction of heteroatom-containing functional groups |
Despite a comprehensive search of scientific literature and patent databases, there is currently insufficient publicly available information to generate a detailed article on the specific applications of the chemical compound “this compound” as outlined.
The requested article structure, focusing on its role as a versatile synthetic building block in herbicide and pesticide development, its contribution to advancements in organic synthesis, and its employment in the total synthesis of natural products, requires specific documented examples and research findings that are not present in the available literature.
While related compounds containing bromo, fluoro, and iodo-substituted benzene rings are known to be valuable intermediates in the synthesis of agrochemicals and pharmaceuticals, the specific utility of the "2-iodoethyl" moiety in the "this compound" framework is not described in the context of the requested applications. Scientific inquiry into the applications of this particular compound may be in its early stages or part of proprietary research not yet disclosed to the public.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline without resorting to speculation, which would violate the principles of scientific accuracy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene?
- Methodology : This compound can be synthesized via halogen exchange or nucleophilic substitution. For example, substituting a leaving group (e.g., chlorine) on the benzene ring with bromine/iodine under catalytic conditions (e.g., Pd/Fe catalysts) . Ethyl group iodination might involve treating a bromoethyl precursor with NaI in acetone under reflux, leveraging Finkelstein reaction principles .
- Validation : Monitor reaction progress using TLC or GC-MS. Purity assessment via HPLC (≥95% purity is typical for research-grade compounds) .
Q. How is this compound characterized spectroscopically?
- Methodology :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.0–7.4 ppm, coupling patterns reflecting substituent positions) and ethyl group protons (δ 2.8–3.5 ppm for CH2I, split due to neighboring fluorine) .
- Mass Spectrometry : Expect molecular ion peaks at m/z ≈ 342 (C8H6BrFI) with isotopic patterns for Br and I.
- Elemental Analysis : Confirm C, H, Br, F, and I ratios within ±0.3% of theoretical values.
Q. What safety protocols are critical for handling this compound?
- Guidelines :
- Storage : Inert atmosphere (N2/Ar), dark glass vials at –20°C to prevent decomposition. Avoid contact with oxidizing agents .
- PPE : Nitrile gloves, lab coat, and fume hood use mandatory.
- Emergency Response : For spills, neutralize with activated charcoal, then dispose as halogenated waste .
Advanced Research Questions
Q. How does the electronic environment of the benzene ring influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The bromine atom acts as a directing group, facilitating Suzuki-Miyaura coupling at the para-position relative to fluorine. Iodoethyl groups may undergo elimination under basic conditions, forming vinyl iodides .
- Experimental Design : Optimize Pd-catalyzed coupling using ligands like SPhos (2–5 mol%) in THF/water (3:1) at 80°C . Monitor by 19F NMR to track fluorine environment changes.
Q. What computational methods predict the compound’s stability and reaction pathways?
- Approach :
- DFT Calculations : Use Gaussian or ORCA to model transition states for SN2 reactions at the ethyl iodide site.
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on halogen bond strength .
- Data Interpretation : Compare computed activation energies with experimental Arrhenius plots to validate models.
Q. How to resolve contradictions in observed vs. theoretical NMR chemical shifts?
- Case Study : If the fluorine-proton coupling constant (JHF) deviates from literature values (e.g., 8.5 Hz vs. 6.1 Hz in similar compounds), consider:
- Solvent Effects : Chloroform-d vs. DMSO-d6 can shift signals by 0.1–0.3 ppm .
- Conformational Analysis : Rotamers of the iodoethyl group may split signals unexpectedly. Use variable-temperature NMR to freeze conformers .
Q. What are potential applications in drug discovery or materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
